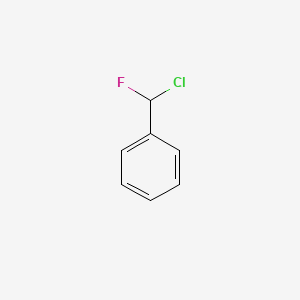
(Chlorofluoromethyl)benzene
Vue d'ensemble
Description
(Chlorofluoromethyl)benzene, also known by its chemical formula C7H6ClF, is an aromatic compound featuring a benzene ring substituted with a chlorofluoromethyl group.
Applications De Recherche Scientifique
(Chlorofluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
Target of Action
(Chlorofluoromethyl)benzene, also known as benzene, is a monocyclic aromatic compound It’s known that benzene can interact with various biological molecules, potentially affecting cellular functions .
Mode of Action
The mode of action of this compound involves electrophilic substitution reactions . In these reactions, an electrophile, such as this compound, reacts with an aromatic compound, like benzene, to form a cationic intermediate . This intermediate then loses a proton to regenerate the aromatic ring, resulting in a substitution product .
Biochemical Pathways
Benzene, a related compound, has been shown to alter gene expression and biochemical pathways in a dose-dependent manner . These alterations can affect various biological processes, potentially leading to adverse health effects .
Pharmacokinetics
Benzene, a similar compound, is known to be highly volatile, and exposure primarily occurs through inhalation . Once in the body, benzene can be metabolized and excreted, but the specific ADME properties of this compound remain to be elucidated .
Result of Action
Benzene, a related compound, has been associated with a range of acute and long-term adverse health effects, including cancer and hematological effects . These effects are likely due to the alterations in gene expression and biochemical pathways caused by benzene exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, benzene pollution in soil and groundwater is a severe problem due to the high toxicity, persistence, and bioaccumulation of benzene . Furthermore, exposure to benzene can occur in various environments, including occupational settings, the general environment, and the home .
Analyse Biochimique
Biochemical Properties
(Chlorofluoromethyl)benzene plays a role in several biochemical reactions, primarily due to its reactive chlorofluoromethyl group. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction often involves the formation of reactive intermediates that can bind covalently to proteins, potentially leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways. This compound can also alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and enzyme inhibition. Additionally, this compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of various metabolites that can further interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound may cause acute toxicity, characterized by oxidative stress and cellular damage. Over time, the compound can degrade into less toxic metabolites, reducing its overall impact on cellular function. Long-term exposure can lead to chronic effects, such as persistent inflammation and potential carcinogenicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, it can lead to severe toxicity, including liver damage, hematological effects, and increased risk of cancer. The threshold for these adverse effects is dose-dependent, with higher doses causing more pronounced toxicity .
Metabolic Pathways
This compound is metabolized through several pathways, primarily involving cytochrome P450 enzymes. These enzymes convert the compound into reactive intermediates, such as benzene oxide and chlorofluoromethyl radicals. These intermediates can further react with cellular macromolecules, leading to various biochemical effects. The metabolism of this compound also involves conjugation reactions with glutathione, which helps in detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, such as organic anion transporters, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature .
Subcellular Localization
This compound is primarily localized in the cytoplasm and endoplasmic reticulum of cells. This localization is influenced by its hydrophobicity and the presence of specific targeting signals. In the endoplasmic reticulum, the compound can interact with cytochrome P450 enzymes, leading to its metabolism and the formation of reactive intermediates. These intermediates can then diffuse to other cellular compartments, exerting their biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Chlorofluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of toluene derivatives, where a methyl group on the benzene ring is substituted with a chlorofluoromethyl group. This process typically requires the presence of halogenating agents such as chlorine and fluorine under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Analyse Des Réactions Chimiques
Types of Reactions: (Chlorofluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the chlorofluoromethyl group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while halogen carriers like aluminum chloride are used for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize this compound.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical processes .
Comparaison Avec Des Composés Similaires
Chlorobenzene: Similar to (Chlorofluoromethyl)benzene but lacks the fluorine atom.
Fluorobenzene: Contains a fluorine atom but lacks the chlorine atom.
Toluene: Contains a methyl group instead of a chlorofluoromethyl group.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
IUPAC Name |
[chloro(fluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBOAQFUHCAEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381283 | |
| Record name | (Chlorofluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-89-9 | |
| Record name | (Chlorofluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




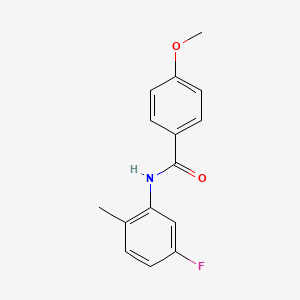
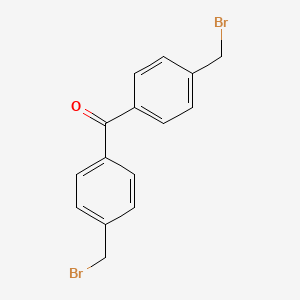
![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)
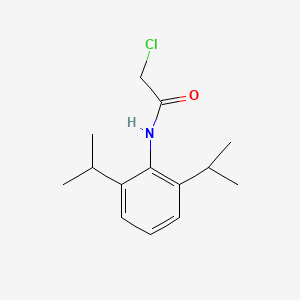

![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)
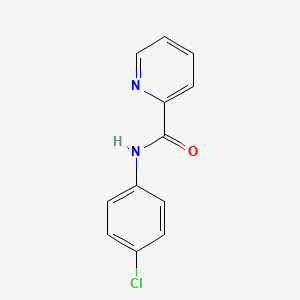
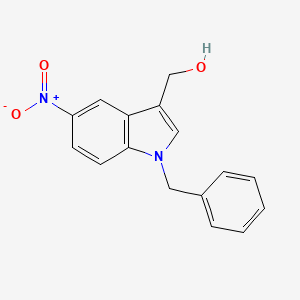
![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)
![1-[3-(Methylthio)phenyl]-2-thiourea](/img/structure/B1621030.png)
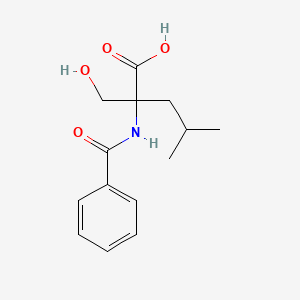
![Tert-butyl n-[(4-butyl-5-mercapto-4h-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1621035.png)
